molecular formula C15H15ClFN3O3 B6559618 8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-15-9

8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6559618
CAS No.: 1021251-15-9
M. Wt: 339.75 g/mol
InChI Key: YHMQFKLGNHQBGF-UHFFFAOYSA-N
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Description

8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C15H15ClFN3O3 and its molecular weight is 339.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0785972 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O3/c1-19-13(22)15(18-14(19)23)4-6-20(7-5-15)12(21)10-3-2-9(17)8-11(10)16/h2-3,8H,4-7H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMQFKLGNHQBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(2-chloro-4-fluorobenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure, which is significant in influencing its biological activity. The presence of the chloro and fluorine substituents on the benzoyl moiety may enhance lipophilicity and receptor binding affinity.

PropertyValue
Molecular FormulaC₁₃H₁₄ClF₁N₃O₂
Molecular Weight299.72 g/mol
CAS Number34941-91-8
Melting PointNot specified

Pharmacological Activity

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The following sections summarize key findings related to the pharmacological effects of this compound.

1. Antidepressant Activity

Preliminary studies suggest that this compound may act as a serotonin reuptake inhibitor (SRI), which is crucial for the treatment of depression. By inhibiting serotonin reuptake, the compound could potentially increase serotonin levels in the synaptic cleft, leading to improved mood and emotional stability.

2. Antipsychotic Effects

The compound's ability to interact with various serotonin receptors (5-HT1A and 5-HT2A) positions it as a candidate for antipsychotic therapies. Research has shown that modulation of these receptors can alleviate symptoms associated with schizophrenia and other psychotic disorders.

3. Muscle Relaxant Properties

Similar triazaspiro compounds have demonstrated muscle relaxant effects in animal models. The mechanism is believed to involve GABAergic pathways, which are crucial for muscle tone regulation.

The biological activity of this compound can be attributed to its interaction with neurotransmitter systems:

  • Serotonin System : The compound may enhance serotonergic transmission by inhibiting reuptake at the synapse.
  • GABAergic Pathways : Potential modulation of GABA-A receptors could explain its muscle relaxant properties.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Antidepressant Efficacy : A clinical trial involving a related compound showed significant improvement in depressive symptoms among participants after eight weeks of treatment.
  • Antipsychotic Trials : In a double-blind study, patients treated with a structurally similar compound exhibited reduced psychotic symptoms compared to placebo controls.

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